2H-1-Benzopyran-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromenes are oxygen-containing heterocycles that are widely found in natural products, pharmaceutical agents, and biologically relevant molecules . The structure of 2H-CHROMEN-2-AMINE consists of a chromene ring with an amine group attached at the second position, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-CHROMEN-2-AMINE typically involves cyclization reactions and late-stage functionalization of the parent 2H-chromenes . One common method is the reaction of 3-(bromoacetyl)coumarin derivatives with substituted arylamines in ethanol, either in the absence or presence of sodium bicarbonate . Another approach involves multicomponent reactions using aromatic aldehydes, 4-hydroxycoumarin, and 2-aminopyridines, with formic acid as the catalyst .
Industrial Production Methods: Industrial production of 2H-CHROMEN-2-AMINE may involve large-scale cyclization reactions using green chemistry principles, such as using green solvents and catalysts. The use of ionic liquids and lipase (Mucor miehei) as catalysts in three-component reactions has been reported to produce higher yields of products .
Chemical Reactions Analysis
Types of Reactions: 2H-CHROMEN-2-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromenones.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include chromenones, dihydrochromenes, and various substituted chromene derivatives .
Scientific Research Applications
2H-CHROMEN-2-AMINE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2H-CHROMEN-2-AMINE involves its interaction with various molecular targets and pathways. The compound’s amine group allows it to form hydrogen bonds and π–π stacking interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
2H-CHROMEN-2-AMINE can be compared with other similar compounds, such as:
2H-Chromen-2-one (Coumarin): Unlike 2H-CHROMEN-2-AMINE, coumarin lacks the amine group and is primarily used for its anticoagulant properties.
4H-Chromen-4-amine: This compound has the amine group at the fourth position, leading to different chemical reactivity and biological activities.
2,2-Dimethyl-2H-chromene: This derivative has two methyl groups at the second position, enhancing its antifungal activity.
The uniqueness of 2H-CHROMEN-2-AMINE lies in its versatile amine group, which allows for a wide range of chemical modifications and biological activities.
Properties
CAS No. |
67747-72-2 |
---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2H-chromen-2-amine |
InChI |
InChI=1S/C9H9NO/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6,9H,10H2 |
InChI Key |
ZGKVRYOUJKEBAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.